(4-Bromobutyl)triphenylphosphonium bromide
Overview
Description
Synthesis Analysis
The synthesis of related phosphonium salts involves the reaction of triphenylphosphine with corresponding brominated precursors. For instance, ylide(4-carboxybutyl)triphenylphosphonium bromide was synthesized from triphenylphosphine and 5-bromovaleric acid in acetonitrile, with its structure confirmed by IR and 1HNMR (Li Fang-shi, 2008). Another example is the preparation of (p-Bromobenzyl)triphenylphosphonium Bromide by reacting triphenylphosphine with p-bromobenzylbromide, where the compound was characterized and its crystal structure determined (H. Vogt, D. Wulff-molder, & M. Meisel, 1996).
Molecular Structure Analysis
The molecular structure of phosphonium bromides is often characterized by X-ray crystallography, revealing detailed geometrical configurations. For example, in the case of (p-Bromobenzyl)triphenylphosphonium Bromide, the compound was found to have a triclinic space group with specific cell dimensions and angles, illustrating a slightly irregular tetrahedral geometry around the phosphorus atom (H. Vogt, D. Wulff-molder, & M. Meisel, 1996).
Chemical Reactions and Properties
Phosphonium salts like (4-Bromobutyl)triphenylphosphonium bromide are known for participating in various chemical reactions. For instance, they can react with phenylhydrazine to form phosphonium derivatives, which can further undergo cyclization to yield pyrazoline derivatives (M. Z. Ovakimyan et al., 2014).
Physical Properties Analysis
The physical properties of phosphonium salts are influenced by their molecular structure. For example, the crystal packing structures are stabilized by various intermolecular interactions, particularly C-H···π contacts, which play a significant role in the crystal architectures of these compounds (Seyed Reza Nokhbeh et al., 2020).
Chemical Properties Analysis
The chemical properties of (4-Bromobutyl)triphenylphosphonium bromide are characterized by its reactivity in various chemical transformations. Its use as a brominating agent for double bonds and phenolic rings is a testament to its versatile chemical behavior (Seyed Reza Nokhbeh et al., 2020).
Scientific Research Applications
Chemical Research : It's used for obtaining adducts by the double bonds of N,N-dimethylhydrazine and N-aminopiperidine (Ovakimyan et al., 2006).
Suzuki-Kumada Coupling Reaction : This compound is utilized in the Suzuki-Kumada coupling reaction to produce biaryl- and arylhetaryl-carbonylmethylidenephosphoranes (Thiemann et al., 1999).
Drug Synthesis : The synthesized ylide(4-carboxybutyl)triphenylphosphonium bromide is widely used in the synthesis of stereo-selectivity drugs (Li Fang-shi, 2008).
Photoredox Catalysis : Difluoromethyltriphenylphosphonium bromide, a related compound, is used as a precursor for bromodifluoromethylation of alkenes under visible-light photoredox conditions (Lin et al., 2016).
Antitumor Compounds : (4-Bromobutyl)triphenylphosphonium bromide is a new class of antitumor compounds (Mangeney et al., 1979).
Retinal Synthesis : Efficient preparation of 9-Z-11-methylretinal and its isomers can be achieved using this compound and various reagents (Dawadi et al., 2011).
Indoles Synthesis : The one-pot synthesis of 2-substituted indoles from 2-aminobenzyl phosphonium bromide can lead to the total synthesis of arcyriacyanin A (Kraus & Guo, 2008).
Antileishmanial Activity : Compound 1 reduces parasite load in spleen and liver of infected mice after an oral dosage of 1.5 mg/kg, showing its potential as an antileishmanial lead (Manzano et al., 2019).
Radioactive Waste Management : (4-Bromobutyl)triphenylphosphonium bromide has been used to remove technetium from some radioactive waste streams and its degradation products do not have a significant detrimental effect on post-closure performance of a radioactive waste repository (Aldridge et al., 2007).
Mitochondria-Targeted Spin Trap : MitoSpin, a mitochondria-targeted spin trap, could potentially be used in studying oxidative stress resulting from reactive oxygen species generated in mitochondria (Quin et al., 2009).
Safety And Hazards
“(4-Bromobutyl)triphenylphosphonium Bromide” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and it should be handled only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this chemical .
properties
IUPAC Name |
4-bromobutyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDNCJGRAMGIRU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Br2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370017 | |
Record name | (4-Bromobutyl)triphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromobutyl)triphenylphosphonium bromide | |
CAS RN |
7333-63-3 | |
Record name | 7333-63-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Bromobutyl)triphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Bromobutyl)triphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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